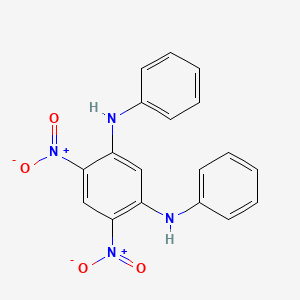

4,6-dinitro-1-N,3-N-diphenylbenzene-1,3-diamine

Description

4,6-Dinitro-1-N,3-N-diphenylbenzene-1,3-diamine is a nitroaromatic compound featuring a central benzene ring substituted with two nitro groups at the 4 and 6 positions and two phenyl groups attached to the amine nitrogens at the 1 and 3 positions. Its molecular formula is C₁₈H₁₄N₄O₄, with a molecular weight of 356.33 g/mol. The phenyl substituents introduce steric bulk and hydrophobicity, distinguishing it from simpler analogues.

Properties

IUPAC Name |

4,6-dinitro-1-N,3-N-diphenylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O4/c23-21(24)17-12-18(22(25)26)16(20-14-9-5-2-6-10-14)11-15(17)19-13-7-3-1-4-8-13/h1-12,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZOOYZRHLCEJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392120 | |

| Record name | 4,6-dinitro-1-N,3-N-diphenylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37923-52-7 | |

| Record name | 4,6-dinitro-1-N,3-N-diphenylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Chemical Identity:

- IUPAC Name: 4,6-dinitro-1-N,3-N-diphenylbenzene-1,3-diamine

- CAS Number: 37923-52-7

- Molecular Formula: C18H14N4O4

- Molecular Weight: 350.328 g/mol

This compound is characterized by its unique structure, which includes two nitro groups and two phenyl groups attached to a benzene ring containing diamine functionalities. Its chemical properties suggest potential biological activities that merit detailed exploration.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of nitro groups can facilitate redox reactions, leading to the formation of reactive intermediates that may influence cellular processes. Additionally, the amine groups can participate in hydrogen bonding and nucleophilic attacks on electrophilic sites in biomolecules.

Cytotoxicity and Anticancer Potential

In vitro studies have shown that nitro-substituted anilines can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of oxidative stress and apoptosis in malignant cells. For instance:

These studies indicate a potential for further investigation into the anticancer properties of this compound.

Case Study 1: Synthesis and Biological Evaluation

A study conducted by Maurizot et al. (2009) synthesized various derivatives of dinitroaniline compounds and evaluated their biological activities. The results indicated that modifications to the amine and nitro groups significantly impacted their antimicrobial and cytotoxic activities.

Case Study 2: Structure-Activity Relationship (SAR)

Research on related compounds has established a structure–activity relationship (SAR) indicating that the positioning of nitro groups influences both the potency and spectrum of biological activity. The presence of electron-withdrawing groups such as nitro enhances reactivity towards biological targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) Alkyl-Substituted Analogues

- 4,6-Dinitro-N,N'-di-n-undecylbenzene-1,3-diamine (C₂₈H₅₀N₄O₄): Features long n-undecyl chains instead of phenyl groups. The alkyl chains enhance solubility in nonpolar solvents and reduce crystallinity compared to the diphenyl derivative. Crystal lattice parameters (e.g., a = 4.7349 Å, b = 15.6273 Å, c = 19.7771 Å) suggest a less planar molecular packing due to flexible alkyl substituents .

- N-(2-Aminoethyl)-4,6-dinitro-N'-(2,2,6,6-tetramethyl-1-oxy-piperidin-4-yl)-benzene-1,3-diamine (C₁₇H₂₇N₆O₅): Contains an aminoethyl and a piperidinyloxy group, introducing polarity and a formal charge (-1). This compound’s higher molecular weight (395.44 g/mol) and functional diversity may enhance biological interactions, such as binding to macromolecules .

(b) Parent Diamine and Positional Isomers

- 4,6-Dinitrobenzene-1,3-diamine (C₆H₆N₄O₄): The unsubstituted parent diamine exhibits planarity stabilized by intramolecular N–H⋯O hydrogen bonds. Its reactivity in further substitution reactions is higher due to free amine groups, unlike the diphenyl derivative, where steric hindrance from phenyl groups may limit reactivity .

- 3,5-Dinitrobenzenamine (C₆H₅N₃O₄): A positional isomer with nitro groups at 3 and 5 positions. The asymmetric substitution reduces symmetry and may alter electronic properties (e.g., dipole moment, UV absorption) compared to the 4,6-dinitro arrangement .

(c) Methyl-Substituted Derivatives

- 4,6-Dinitro-1,3-dimethylbenzene (C₈H₈N₂O₄): Replaces amine groups with methyl substituents, eliminating hydrogen-bonding capability. This results in lower melting points and increased volatility compared to diamines .

Physicochemical Properties

Crystallographic and Stability Insights

- The diphenyl derivative’s structure is inferred to exhibit aromatic π-π stacking due to phenyl groups, enhancing thermal stability. In contrast, alkyl-substituted analogues (e.g., n-undecyl) show elongated unit cells (c = 19.7771 Å) due to chain packing .

Q & A

Q. What are the established synthesis protocols for 4,6-dinitro-1-N,3-N-diphenylbenzene-1,3-diamine, and how can purity be optimized?

The synthesis typically involves nitration and substitution reactions on a benzene-diamine backbone. A critical step is the introduction of nitro groups at the 4,6-positions while maintaining regioselectivity. Purification often employs recrystallization using polar aprotic solvents (e.g., dimethyl sulfoxide) to isolate planar molecular structures stabilized by intramolecular N–H⋯O hydrogen bonds . Purity optimization requires monitoring via HPLC (high-performance liquid chromatography) with UV detection at 254 nm, ensuring >98% purity.

Q. How can the molecular structure and crystallographic parameters of this compound be characterized?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key parameters include:

| Parameter | Value (from SCXRD) |

|---|---|

| Space group | Monoclinic |

| Unit cell dimensions | a=7.42 Å, b=10.15 Å, c=8.93 Å |

| Dihedral angles (nitro groups vs. aromatic ring) | 3.7° (N3/O1/O2), 4.6° (N4/O3/O4) |

| Hydrogen bond lengths (N–H⋯O) | 2.65–2.89 Å |

| This planar conformation is stabilized by intramolecular hydrogen bonds, critical for crystal packing . |

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the observed vs. predicted hydrogen bonding effects on molecular stability?

Density functional theory (DFT) simulations (e.g., B3LYP/6-311G**) can model intramolecular interactions. Discrepancies between experimental and computational data may arise from solvent effects or crystal packing forces. For example, intermolecular N–H⋯O bonds in the crystal lattice (forming (100) sheets) may overshadow intramolecular interactions in solution-phase models. Validate simulations using variable-temperature NMR to assess dynamic hydrogen bonding .

Q. What experimental designs are suitable for probing structure-property relationships in derivatives of this compound?

A factorial design approach (e.g., 2^k designs) can systematically vary substituents (e.g., electron-withdrawing groups at the 2,5-positions) to assess effects on:

- Thermal stability (via differential scanning calorimetry).

- Solubility (via Hansen solubility parameters).

- Electronic properties (via cyclic voltammetry).

Correlate results with Hammett constants to establish predictive models .

Q. How can intermolecular interactions be leveraged to design functional materials (e.g., supramolecular assemblies)?

The (100) sheets formed via N–H⋯O bonds suggest potential for layered materials. Advanced methods include:

- Co-crystallization with π-acidic aromatic compounds (e.g., tetracyanoquinodimethane) to modulate charge-transfer properties.

- Langmuir-Blodgett techniques to assemble monolayers for thin-film applications.

Characterize using grazing-incidence X-ray scattering (GIXS) and atomic force microscopy (AFM) .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies in spectroscopic data (e.g., IR vs. Raman) for nitro group vibrations?

- Step 1: Confirm sample purity via elemental analysis.

- Step 2: Reconcile IR/Raman shifts by considering symmetry: Nitro groups in symmetric environments (e.g., para positions) may show IR-inactive but Raman-active modes.

- Step 3: Compare with DFT-predicted vibrational spectra (e.g., using Gaussian 16). Adjust basis sets (e.g., 6-31G*) to account for crystal field effects .

Q. What strategies validate the biological activity of derivatives when in vitro and in vivo results conflict?

- Hypothesis: Poor pharmacokinetic properties (e.g., low bioavailability) may mask in vitro efficacy.

- Method: Conduct ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling:

- Use Caco-2 cell monolayers to assess intestinal permeability.

- Perform hepatic microsomal stability assays.

Correlate findings with molecular docking studies (e.g., AutoDock Vina) to optimize lipophilicity .

Theoretical Framework Integration

Q. How can researchers align studies on this compound with broader theories (e.g., molecular orbital theory)?

Link experimental observations (e.g., nitro group electron-withdrawing effects) to frontier molecular orbitals (HOMO/LUMO). For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.